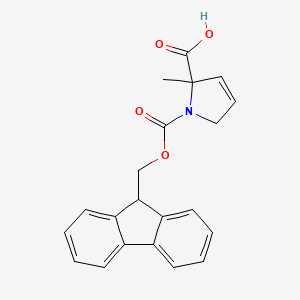

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid is a synthetic organic compound featuring a pyrrole ring substituted with a methyl group at the 5-position and protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily utilized in medicinal chemistry and materials science for constructing heterocyclic frameworks or as a precursor for functionalized polymers. Its structural uniqueness lies in the combination of the electron-rich pyrrole ring and the steric bulk of the Fmoc group, which influences reactivity and solubility in organic solvents.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-11,18H,12-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTHUBAATYEBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid typically involves the following steps:

Fmoc Protection: The starting material, 5-methyl-2H-pyrrole-5-carboxylic acid, is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected pyrrole carboxylic acid.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC, forming peptide bonds with other amino acids.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include bases (e.g., piperidine), coupling agents (e.g., HATU), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance biological activity.

Biological Activities :

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The incorporation of the fluorenylmethoxycarbonyl group enhances the compound’s stability and solubility, making it suitable for biological applications .

- Antiviral Properties : Research indicates that derivatives of pyrrole compounds exhibit antiviral activities, potentially inhibiting viral replication mechanisms .

- Anticancer Effects : The pyrrole moiety has been associated with anticancer properties, including the induction of apoptosis in cancer cells through various mechanisms.

Drug Development

The unique chemical structure of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid has made it a candidate for the development of new pharmaceuticals. Its derivatives are being explored for their potential as:

- Antibiotics

- Antiviral agents

- Chemotherapeutic agents

Materials Science

In materials science, this compound can be utilized in the development of polymers and nanomaterials due to its ability to form stable complexes with metal ions. These properties can be harnessed to create materials with specific electronic or optical characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrrole derivatives, including those derived from this compound, against resistant strains of bacteria. Results indicated that modifications to the core structure significantly enhanced antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

In vitro studies examined the effects of pyrrole derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is selectively removed under mild conditions, revealing the free amino group for further functionalization.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Diversity : The target compound’s pyrrole ring contrasts with oxazole (electron-deficient) and pyrrolidine (saturated) systems in analogues, affecting electronic properties and reactivity .

- Molecular Weight : Fmoc-protected compounds exhibit higher molecular weights (~350–420 g/mol) due to the Fmoc group’s bulk, influencing solubility and diffusion properties in biological systems.

Stability and Handling

- Storage Conditions : Fmoc-protected compounds generally require storage in dry, cool environments (2–8°C) under inert atmospheres to prevent hydrolysis of the carbamate linkage .

- Decomposition Risks: Unlike non-Fmoc compounds (e.g., pyrrolopyridines), Fmoc derivatives are sensitive to primary and secondary amines, necessitating strict handling protocols to avoid premature deprotection .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid, commonly referred to as Fmoc-pyrrole derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications in various therapeutic areas.

Synthesis

The synthesis of Fmoc-pyrrole derivatives typically involves the protection of the pyrrole moiety using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which facilitates further chemical modifications. The general synthetic route includes:

- Formation of the Pyrrole Backbone : Starting from appropriate precursors, the pyrrole ring is constructed through cyclization reactions.

- Fmoc Protection : The resulting pyrrole is treated with Fmoc chloride to yield the protected derivative.

- Carboxylic Acid Introduction : The carboxylic acid functionality is introduced via standard coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Fmoc-pyrrole derivatives. For instance, a study demonstrated that compounds with a pyrrole structure exhibited significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial activity of pyrrole derivatives has also been investigated. Compounds containing the pyrrole structure have shown efficacy against a range of bacterial strains, including drug-resistant variants. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-pyrrole derivatives can be significantly influenced by structural modifications. Key findings include:

- Substituent Effects : Variations in substituents on the pyrrole ring can enhance or diminish biological activity. For example, derivatives with electron-withdrawing groups tend to exhibit improved anticancer activity compared to their electron-donating counterparts .

- Chain Length and Branching : The length and branching of alkyl chains attached to the pyrrole can affect solubility and bioavailability, which are critical factors in therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated a series of Fmoc-pyrrole derivatives for their anticancer effects on A549 cells. The results indicated that certain compounds reduced cell viability significantly compared to controls (e.g., a compound reduced viability to 66% at 100 µM) while exhibiting low toxicity towards non-cancerous cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of modified pyrroles against resistant bacterial strains. The study found that specific derivatives demonstrated potent inhibitory effects, suggesting their potential as new antimicrobial agents .

Data Tables

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Fmoc-Pyrrole A | 118358-38-6 | Anticancer (A549) | 15 |

| Fmoc-Pyrrole B | 11863691 | Antimicrobial (E. coli) | 30 |

| Fmoc-Pyrrole C | 77128-73-5 | Anticancer (HeLa) | 20 |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves Fmoc-protection of the pyrrole nitrogen, followed by selective functionalization of the carboxylic acid group. Key steps include:

- Fmoc Protection: Using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Coupling Reactions: Activating the carboxylic acid moiety with reagents such as HOBt/EDC or HATU to facilitate peptide bond formation .

- Purification: Flash chromatography or preparative HPLC to isolate the final product, ensuring >95% purity .

Basic: How is the compound characterized for purity and structural integrity in academic research?

Methodological Answer:

Characterization employs:

- High-Performance Liquid Chromatography (HPLC): To assess purity via reverse-phase C18 columns with UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic Fmoc aromatic signals (δ 7.2–7.8 ppm) and pyrrole ring protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight (e.g., C₂₃H₂₂N₂O₄, expected m/z 390.16) .

Advanced: What experimental challenges arise in maintaining stereochemistry during synthesis?

Methodological Answer:

Challenges include:

- Chiral Center Stability: The pyrrole ring’s methyl group may lead to racemization under acidic/basic conditions. Use of low-temperature reactions (0–4°C) and pH-neutral coupling agents minimizes this .

- Enantiomeric Purity: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, while circular dichroism (CD) confirms configuration .

- Reagent Selection: Avoiding strong bases (e.g., piperidine) during Fmoc deprotection until final steps preserves stereochemistry .

Advanced: How does the compound’s stability under varying pH or temperature conditions affect experimental design?

Methodological Answer:

- pH Sensitivity: The Fmoc group is labile under basic conditions (e.g., 20% piperidine in DMF), requiring timed deprotection steps .

- Thermal Stability: Prolonged heating (>40°C) degrades the pyrrole-carboxylic acid moiety. Reactions are conducted at room temperature or with microwave assistance (controlled short bursts) .

- Storage: Lyophilized storage at -20°C in inert atmospheres prevents hydrolysis of the carboxylic acid group .

Advanced: What strategies mitigate aggregation or side reactions in peptide synthesis using this compound?

Methodological Answer:

- Pseudoproline Derivatives: Incorporating pseudoprolines (e.g., Fmoc-(2S,5S)-5-phenyl-pyrrolidine-2-carboxylic acid) reduces β-sheet formation and aggregation during solid-phase peptide synthesis (SPPS) .

- Optimized Solvent Systems: Using DMF with additives (e.g., 0.1 M HOBt) enhances solubility and coupling efficiency .

- Real-Time Monitoring: In-situ FTIR or LC-MS tracks reaction progress, enabling immediate adjustments to prevent side products .

Advanced: How does the methyl group on the pyrrole ring influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric Effects: The 5-methyl group hinders nucleophilic attacks on the pyrrole ring, directing reactivity toward the carboxylic acid for selective amide bond formation .

- Electronic Modulation: Methyl substitution increases electron density on the pyrrole, enhancing stability in radical or electrophilic reactions (e.g., Suzuki coupling) .

- Biological Interactions: In drug design, the methyl group improves hydrophobic interactions with target proteins, as shown in molecular docking studies .

Advanced: What analytical techniques resolve contradictions in reported bioactivity data for Fmoc-pyrrole derivatives?

Methodological Answer:

- Dose-Response Curves: Validate bioactivity across multiple concentrations (e.g., IC₅₀ values) to distinguish true activity from assay artifacts .

- Metabolic Stability Assays: Liver microsome studies identify rapid degradation pathways that may explain inconsistent in vitro vs. in vivo results .

- X-ray Crystallography: Resolve structural ambiguities in protein-ligand complexes to confirm binding modes .

Basic: What are the primary applications of this compound in peptide and medicinal chemistry?

Methodological Answer:

- Peptide Synthesis: Serves as a building block for introducing hydrophobic or rigid segments into peptides, improving proteolytic stability .

- Drug Delivery Systems: The Fmoc group enables pH-sensitive release in targeted therapies, while the pyrrole-carboxylic acid facilitates conjugation to nanoparticles .

- Enzyme Inhibition Studies: Acts as a scaffold for designing inhibitors of pyrrole-dependent enzymes (e.g., heme oxygenase) via structure-activity relationship (SAR) analysis .

Advanced: How do solvent polarity and choice of coupling reagents impact synthesis yields?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DCM maximizes solubility of Fmoc intermediates, achieving >80% coupling yields .

- Reagent Optimization: HATU/DIPEA outperforms EDC/HOBt in sterically hindered reactions, reducing dimerization side products .

- Microwave-Assisted Synthesis: Enhances reaction rates and yields (e.g., 95% in 10 minutes vs. 24 hours conventionally) while minimizing decomposition .

Advanced: What computational methods predict the compound’s behavior in complex biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or protein active sites to predict bioavailability .

- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for redox-sensitive applications .

- ADMET Prediction Tools: Software like Schrödinger’s QikProp estimates permeability (Caco-2 > 500 nm/s) and plasma protein binding (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.